1-Benzyl-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

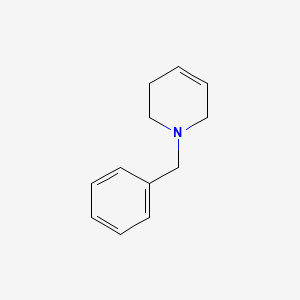

1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H15N. It is a derivative of tetrahydropyridine and features a benzyl group attached to the nitrogen atom. This compound has garnered significant attention due to its unique chemical properties and its role in scientific research, particularly in the study of neurodegenerative diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the reduction of 1-benzyl-4-piperidone using sodium borohydride in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reduction process using sodium borohydride makes it feasible for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction of the compound can yield this compound-4-ol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: this compound-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1-Benzyl-1,2,3,6-tetrahydropyridine derivatives have been identified as potential therapeutic agents due to their interaction with various biological receptors. Notably, they exhibit properties such as:

- Dopamine Receptor Agonism : Compounds like Droperidol are known to act as dopamine-2 receptor agonists, which are important in the treatment of psychiatric disorders and for sedation .

- Selective Serotonin Reuptake Inhibition : Certain derivatives have been reported to function as selective serotonin reuptake inhibitors (SSRIs), contributing to their antidepressant effects .

- Enzyme Inhibition : Research indicates that these compounds can inhibit enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Case Study: Neurotoxicity Assessment

A significant study evaluated the neurotoxic effects of 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (a related compound) in animal models. Unlike its analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its neurotoxic properties leading to Parkinson's disease-like symptoms, the benzyl derivative did not induce similar neurotoxicity even at high doses. This finding suggests a potential therapeutic window for benzyl-substituted tetrahydropyridines in neuroprotection .

Synthesis and Chemical Applications

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. It can be employed in:

- Multicomponent Reactions : The synthesis of various tetrahydropyridine derivatives through cyclization reactions involving α,β-unsaturated imines and alkynes has been demonstrated .

- Intermediate for Drug Development : Its derivatives are utilized as intermediates in the synthesis of other pharmacologically active compounds, including muscarinic receptor ligands and antimalarial agents .

Antimicrobial and Antioxidant Activities

Research has highlighted the antimicrobial and antioxidant properties of this compound derivatives:

- Antimicrobial Activity : Several studies have documented the effectiveness of these compounds against various bacterial strains and fungi .

- Antioxidant Properties : The ability to scavenge free radicals makes these compounds valuable in developing treatments for oxidative stress-related diseases .

Data Table: Summary of Applications

Mecanismo De Acción

1-Benzyl-1,2,3,6-tetrahydropyridine exerts its effects primarily through its interaction with dopaminergic neurons. It is metabolized to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively targets and damages dopaminergic neurons in the substantia nigra. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death .

Comparación Con Compuestos Similares

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used to model Parkinson’s disease in animals.

1-Benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-1,2,3,6-tetrahydropyridine.

Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolized into MPP+, a potent neurotoxin. This property makes it invaluable in neurodegenerative disease research, particularly for studying the mechanisms underlying Parkinson’s disease and testing potential therapeutic agents .

Conclusion

This compound is a compound of significant scientific interest due to its unique chemical properties and its applications in neurodegenerative disease research. Its ability to induce dopaminergic neuron degeneration makes it a valuable tool for studying the mechanisms of neurodegeneration and testing neuroprotective agents. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in both academic and industrial settings.

Actividad Biológica

1-Benzyl-1,2,3,6-tetrahydropyridine (1-BnTHP) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-BnTHP is a derivative of tetrahydropyridine, characterized by a benzyl group attached to the nitrogen atom of the tetrahydropyridine ring. Its molecular formula is CHN, and it has a molecular weight of 199.27 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological studies.

1-BnTHP exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter systems and enzymatic pathways:

- Acetylcholinesterase Inhibition : Research has demonstrated that 1-BnTHP derivatives can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : Studies indicate that certain derivatives of 1-BnTHP possess neuroprotective properties against glutamate-induced apoptosis in dopaminergic neurons. At low concentrations, these compounds can exhibit neuroprotective effects; however, at higher concentrations, they may induce neurotoxicity .

Biological Activity and Therapeutic Potential

The biological activity of 1-BnTHP has been evaluated in various contexts:

- Cardiovascular Applications : The compound has shown potential in inhibiting platelet aggregation, suggesting applications in cardiovascular medicine.

- Neurodegenerative Diseases : The multitarget strategy involving 1-BnTHP hybrids has been explored for treating Alzheimer's disease. These hybrids not only inhibit AChE but also exhibit metal-chelating properties that may prevent amyloid-beta aggregation .

- Dopaminergic Activity : Certain studies have reported that 1-BnTHP derivatives display high affinity for dopamine transporters (DAT), indicating potential use in treating disorders related to dopamine dysregulation .

In Vitro Studies

A significant study evaluated the inhibitory effects of a series of clioquinol–1-BnTHP hybrids on AChE. The most potent compound exhibited an IC value of 0.11 μM and demonstrated no toxicity at concentrations up to 50 μM in SH-SY5Y cells .

Concentration-Dependent Effects

Research on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) revealed concentration-dependent effects on dopaminergic neurons. Low concentrations provided neuroprotection, while high concentrations induced apoptosis via increased markers such as caspase-3 activity . This highlights the importance of dosage in therapeutic applications.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423621 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40240-12-8 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is potassium borohydride (KBH4) preferred over sodium borohydride (NaBH4) in the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives?

A1: The research demonstrates that while both KBH4 and NaBH4 can reduce pyridinium salts to their corresponding tetrahydropyridines, KBH4 consistently provides higher yields []. This is attributed to the lower reactivity of KBH4 towards methanol, the solvent used in the reaction. Sodium borohydride reacts more readily with methanol, even at room temperature, leading to side reactions and a decrease in the yield of the desired product. This effect is particularly pronounced in the synthesis of compounds containing nitro- or cyano- groups, where the use of NaBH4 results in more impurities and consequently lower yields [].

Q2: What is the significance of the synthetic route described in the research for producing this compound and its derivatives?

A2: The research focuses on optimizing the synthesis of this compound derivatives, which are important precursors to piperidine derivatives []. Piperidines are widely used building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The traditional methods for synthesizing piperidines from pyridines often involve expensive metal catalysts and harsh reaction conditions. The indirect synthetic route described in the research, using pyridinium salts as starting materials and KBH4 as the reducing agent, offers a milder, cost-effective, and potentially scalable alternative for producing these valuable compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.